1-Oxa-7-azaspiro[3.5]nonane
Overview
Description
1-Oxa-7-azaspiro[35]nonane is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties This compound features a spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane . Another approach involves the use of metallocarbenes generated from simple carbonyl precursors, which undergo selective 1,4-C–H insertion reactions to yield spiro-β-lactones that are subsequently converted into spiro-oxetanes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis routes mentioned above can be adapted for large-scale production. The use of flow chemistry techniques and continuous processing can enhance the efficiency and scalability of these synthetic methods.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic framework.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using standard reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of spirocyclic oxetanes can yield ring-fused benzimidazoles .
Scientific Research Applications
1-Oxa-7-azaspiro[3.5]nonane has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a valuable scaffold for drug discovery, particularly in the development of inhibitors for enzymes such as fatty acid amide hydrolase (FAAH).
Biology: The compound’s unique structure allows for the exploration of its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of FAAH, an enzyme involved in the degradation of fatty acid amides . The compound’s spirocyclic structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
1-Oxa-7-azaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic oxetane with a smaller ring system.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a larger ring system that also exhibits potent FAAH inhibitory activity.
The uniqueness of this compound lies in its balance of structural rigidity and functional versatility, making it a valuable scaffold for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
1-oxa-7-azaspiro[3.5]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-8-5-2-7(1)3-6-9-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHRWQXEUPZKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719175 | |
Record name | 1-Oxa-7-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38674-21-4 | |
Record name | 1-Oxa-7-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-OXA-7-AZASPIRO[3.5]NONANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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